molecular formula C10H12BrNO2S B1386310 1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol CAS No. 1155054-57-1

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol

Cat. No. B1386310
CAS RN: 1155054-57-1
M. Wt: 290.18 g/mol
InChI Key: ZSSRGUKZDPAJTP-UHFFFAOYSA-N
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Description

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol is a heterocyclic compound. It is related to piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Piperidine is a common structure element within many pharmaceuticals and alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is related to that of piperidine, which consists of a six-membered ring containing five methylene bridges and one amine bridge . The compound also contains a bromothiophene group and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other piperidine derivatives. Piperidine is a common structure element within many pharmaceuticals and alkaloids . It can undergo various chemical transformations, including functionalizing deboronation of alkyl boronic esters .

properties

IUPAC Name

(5-bromothiophen-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSRGUKZDPAJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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